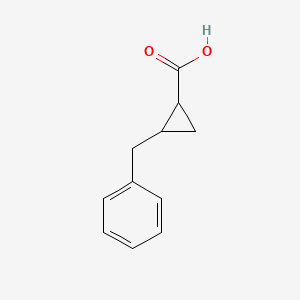

2-Benzylcyclopropane-1-carboxylic acid

描述

2-Benzylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₂O₂. It is commonly used in scientific research and industry due to its unique structural properties and reactivity. This compound is characterized by a cyclopropane ring attached to a benzyl group and a carboxylic acid functional group, making it a versatile building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 2-Benzylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclopropanation of benzyl-substituted alkenes followed by carboxylation. For instance, the reaction of benzyl chloride with cyclopropane carboxylate under basic conditions can yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product .

化学反应分析

Types of Reactions: 2-Benzylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Benzylcyclopropane-1-carboxylic acid derivatives.

Reduction: Benzylcyclopropane-1-methanol.

Substitution: Various substituted benzylcyclopropane derivatives.

科学研究应用

2-Benzylcyclopropane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic agents and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Benzylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function .

相似化合物的比较

Cyclopropane carboxylic acid: Lacks the benzyl group, making it less versatile in certain reactions.

Benzylcyclopropane: Lacks the carboxylic acid group, limiting its reactivity in certain contexts.

Phenylacetic acid: Similar in structure but lacks the cyclopropane ring, affecting its chemical properties.

Uniqueness: 2-Benzylcyclopropane-1-carboxylic acid is unique due to the presence of both the benzyl group and the cyclopropane ring, which confer distinct reactivity and versatility in chemical synthesis and research applications .

生物活性

Overview

2-Benzylcyclopropane-1-carboxylic acid (CAS No. 103986-55-6) is a unique organic compound characterized by its cyclopropane structure, which is fused with a benzyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

- Molecular Formula: C₁₁H₁₂O₂

- Structural Features: The presence of the cyclopropane ring contributes to its reactivity, making it a versatile building block in organic synthesis. The carboxylic acid group allows for interactions with biological molecules, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Ring-opening Reactions: The cyclopropane ring can undergo transformations that lead to reactive intermediates capable of interacting with biological macromolecules.

- Hydrogen Bonding and Ionic Interactions: The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential use in developing antimicrobial agents.

- Analgesic Effects: Preliminary studies indicate that the compound may influence pain pathways, although detailed mechanisms remain to be fully elucidated.

- Neuroactive Properties: Similar compounds have been linked to interactions with neurotransmitter systems, particularly in the context of excitatory amino acids and their receptors .

Case Studies

-

Antimicrobial Activity:

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as an antimicrobial agent.

- Neuropharmacological Effects:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclopropane Carboxylic Acid | Lacks benzyl group; less versatile | Limited biological activity |

| Benzylcyclopropane | Lacks carboxylic acid; limited reactivity | Minimal therapeutic potential |

| Phenylacetic Acid | Lacks cyclopropane ring; different reactivity | Known anti-inflammatory properties |

| This compound | Unique due to both benzyl and cyclopropane groups | Diverse activities including antimicrobial |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzylcyclopropane-1-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclopropanation strategies such as:

- Hofmann rearrangement : Electro-induced rearrangement of cyclopropylamides under acidic conditions (e.g., HCl, pH 1) .

- Carbene addition : Insertion of carbenes into alkenes to form the cyclopropane ring, followed by functionalization .

- Ring-opening reactions : Using nucleophiles to modify substituents post-cyclopropane formation.

Yield optimization requires monitoring reaction kinetics, stabilizing reactive intermediates, and using anhydrous solvents .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., DMSO-d) to confirm cyclopropane ring integrity and substituent positions .

- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3300 cm) and cyclopropane C-C vibrations (~1000-1300 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles for structural validation .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer: Critical protocols include:

- Personal Protective Equipment (PPE) : Respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .

- Ventilation : Use fume hoods to avoid vapor accumulation .

- Waste Disposal : Segregate organic waste and consult certified disposal services for cyclopropane derivatives .

- Emergency Measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions or impurities. Strategies include:

- Reproducibility Checks : Replicate synthesis and purification steps (e.g., recrystallization solvents) .

- Advanced Purity Analysis : Use HPLC or GC-MS to quantify impurities and confirm batch consistency .

- Controlled Stability Studies : Test degradation under varying pH, temperature, and light exposure to identify instability triggers .

Q. What strategies are effective in mitigating decomposition of this compound under specific reaction conditions?

Methodological Answer: Decomposition mechanisms (e.g., ring-opening or decarboxylation) can be minimized via:

- Inert Atmospheres : Use argon/nitrogen to prevent oxidation .

- Low-Temperature Storage : Store at -20°C in amber vials to reduce thermal/photo degradation .

- Stabilizing Additives : Add radical scavengers (e.g., BHT) or chelating agents to inhibit metal-catalyzed pathways .

Evidence from analogous cyclopropane derivatives shows that steric hindrance from the benzyl group enhances stability compared to unsubstituted analogs .

Q. How do structural modifications (e.g., substituent position) on the cyclopropane ring influence the reactivity of this compound?

Methodological Answer: Substituent position alters steric and electronic effects:

- Steric Effects : A 2-benzyl group increases ring strain, enhancing susceptibility to nucleophilic attack .

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) polarize the ring, facilitating electrophilic substitutions .

| Analog | Substituent Position | Reactivity Trend |

|---|---|---|

| 3-Phenylcyclopropane-1-carboxylic acid | C3 phenyl | Lower ring strain, reduced reactivity |

| trans-2-Phenylcyclopropane-1-carboxylic acid | C2 trans-phenyl | Higher diastereoselectivity in reactions |

Computational modeling (DFT) and kinetic studies are recommended to predict and validate substituent effects .

属性

IUPAC Name |

2-benzylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRRSNXEZMRFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611251 | |

| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-55-6 | |

| Record name | 2-Benzylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。